Biotin-DEVD-CHO vs. Ac-DEVD-CHO: Preserved Subnanomolar Inhibitory Potency with Added Affinity Capture Capability
Biotin-DEVD-CHO exhibits inhibitory activity comparable to its N-acetylated analog Ac-DEVD-CHO (IC₅₀ = 0.2 nM), demonstrating that biotinylation via an aminocaproyl spacer does not impair target engagement at the caspase-3 active site [1]. Ac-DEVD-CHO, a reversible caspase-3 inhibitor, shows a Ki of 230 pM (0.23 nM) against purified recombinant human caspase-3 , while Z-DEVD-FMK exhibits substantially lower potency with an IC₅₀ of 18 µM . The retention of subnanomolar potency in the biotinylated form is critical: Biotin-DEVD-CHO provides both high-affinity inhibition and the capacity for streptavidin-agarose affinity purification of active caspase-3 from complex biological samples, a functional capability absent in Ac-DEVD-CHO [2].
| Evidence Dimension | Inhibitory potency against caspase-3 |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 nM (comparable to Ac-DEVD-CHO) |
| Comparator Or Baseline | Ac-DEVD-CHO: IC₅₀ = 0.2 nM / Ki = 0.23 nM; Z-DEVD-FMK: IC₅₀ = 18 µM (18,000 nM) |
| Quantified Difference | Biotin-DEVD-CHO ~ 90,000× more potent than Z-DEVD-FMK; potency parity with Ac-DEVD-CHO (difference < 0.03 nM within assay variability) |
| Conditions | In vitro enzymatic assay with recombinant caspase-3; biotinylation via aminocaproyl spacer |
Why This Matters
Procurement of Biotin-DEVD-CHO over Ac-DEVD-CHO is justified when the workflow requires subnanomolar inhibition combined with physical capture or detection via streptavidin, whereas selecting Z-DEVD-FMK over Biotin-DEVD-CHO would sacrifice ~90,000-fold potency.
- [1] HongTide. Biotinyl-Asp-Glu-Val-Asp-aldehyde Product Description. Cat# 123P41. View Source
- [2] GLPBIO. Biotinyl-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Product Information. Catalog No. GA20827. View Source
